molecular formula C27H29N3O5S2 B2577699 (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-methoxyethyl)naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide CAS No. 1321848-19-4

(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-methoxyethyl)naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2577699
CAS RN: 1321848-19-4
M. Wt: 539.67
InChI Key: ICYQZHVDDWEDOX-DQSJHHFOSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a morpholino group, a sulfonyl group, a naphthothiazole group, and a benzamide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar functional groups are often synthesized through various organic reactions. For example, 2,6-Dimethylmorpholine is a versatile intermediate mainly used in the synthesis of pharmaceutical ingredients .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. Each of these groups would contribute to the overall structure and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups means that it could potentially undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Antimicrobial Applications

A study has synthesized new 1,2,4-triazole derivatives containing morpholine moiety, demonstrating good to moderate antimicrobial activities against various bacteria and fungi. These compounds, related to the morpholine moiety, could share similarities with the chemical structure , suggesting potential antimicrobial applications (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).

Catalytic and Antibacterial Activity

Ruthenium complexes of 2,2'-dithiobis[N-(2-hydroxy-naphth-3-yl)benzamides], potentially sharing a similar sulfonamide moiety, have shown effective catalytic properties for oxidation reactions and exhibited antibacterial properties. This hints at the compound's potential for catalytic applications and antibacterial efficacy (Jhaumeer-Laulloo, Bhowon, & Hosany, 2004).

Anticancer Activity

Research on derivatives and compounds with similar structural features, such as sulfonyl and benzamide groups, has indicated significant anticancer activity. For instance, indapamide derivatives have shown pro-apoptotic activity in melanoma cell lines, suggesting potential anticancer applications for compounds sharing structural similarities (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).

Photodynamic Therapy Application

A new zinc phthalocyanine derivative, substituted with benzenesulfonamide groups and exhibiting high singlet oxygen quantum yield, has been synthesized. Its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield suggest its utility as a Type II photosensitizer for cancer treatment in photodynamic therapy. This indicates the potential photodynamic therapy applications of similar sulfonyl-containing compounds (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Evaluation for Biological Activities

Compounds with structural motifs similar to "(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-methoxyethyl)naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide" have been synthesized and evaluated for various biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This broad spectrum of biological activities suggests potential research applications in developing new therapeutic agents (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if used as a pharmaceutical ingredient, it would interact with biological systems in a specific way to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. Proper handling and disposal methods should be followed to ensure safety .

Future Directions

The future directions for research and development involving this compound would depend on its potential applications. Given its complex structure and the presence of several functional groups, it could be of interest in various fields such as pharmaceuticals, materials science, and organic chemistry .

properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[3-(2-methoxyethyl)benzo[g][1,3]benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O5S2/c1-18-16-29(17-19(2)35-18)37(32,33)22-11-8-21(9-12-22)26(31)28-27-30(14-15-34-3)24-13-10-20-6-4-5-7-23(20)25(24)36-27/h4-13,18-19H,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYQZHVDDWEDOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C5=CC=CC=C5C=C4)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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